

Application Notes and Protocols for Assessing Barasertib Efficacy in Cell-Based Assays

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Compound of Interest

Compound Name: Barasertib

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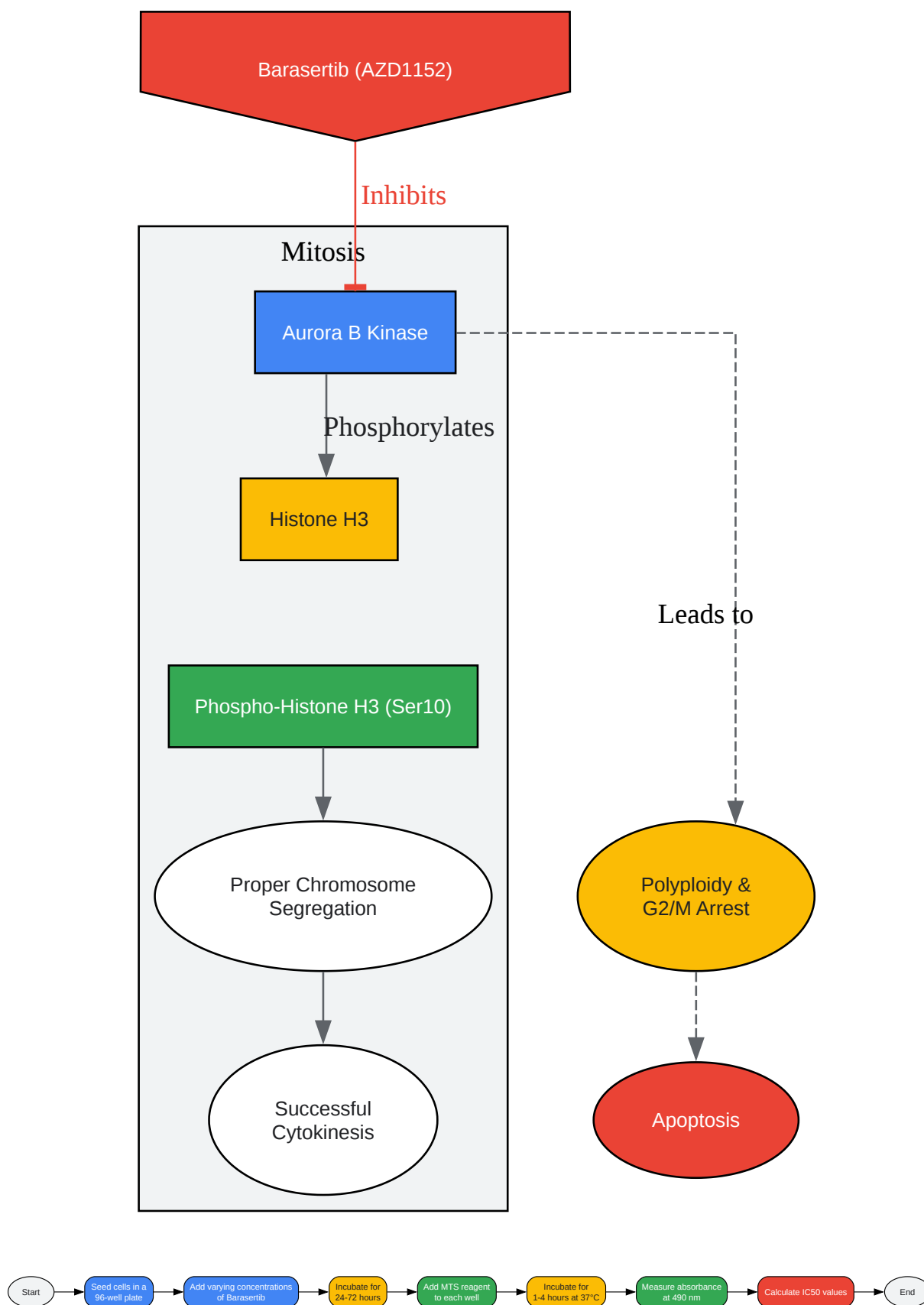
For Researchers, Scientists, and Drug Development Professionals

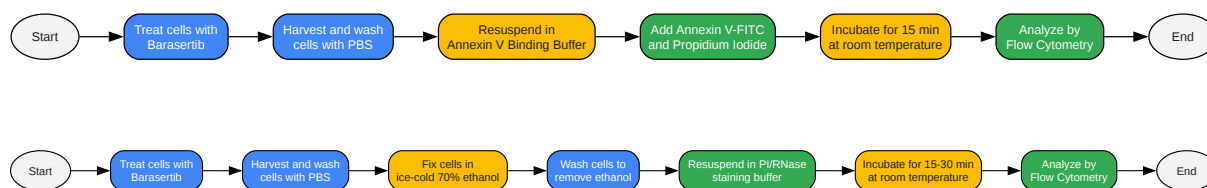
Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Aurora B kinase plays a critical role in chromosome condensation, proper attachment of microtubules to kinetochores, and cytokinesis.[4] In various cancer cells, overexpression of Aurora B kinase is common and has been linked to aneuploidy and tumorigenesis. **Barasertib**, the prodrug of the active moiety AZD1152-HQPA, induces mitotic arrest by inhibiting Aurora B kinase, leading to chromosome misalignment, polyploidy, and ultimately, apoptosis in cancer cells.[3] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of **Barasertib** in a laboratory setting.

Mechanism of Action: Aurora B Kinase Inhibition

Barasertib exerts its anti-cancer effects by targeting the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its downstream substrates. A crucial substrate of Aurora B is histone H3 at serine 10 (H3S10), the phosphorylation of which is essential for chromosome condensation and segregation during mitosis. Inhibition of this phosphorylation event disrupts the proper execution of mitosis, leading to cell cycle arrest in the G2/M phase, endoreduplication (resulting in polyploidy), and subsequent activation of the apoptotic cascade. [3][5]





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